![molecular formula C6H3ClIN3 B1530385 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 916420-31-0](/img/structure/B1530385.png)

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

Overview

Description

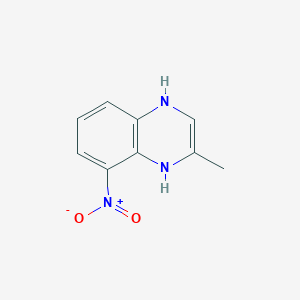

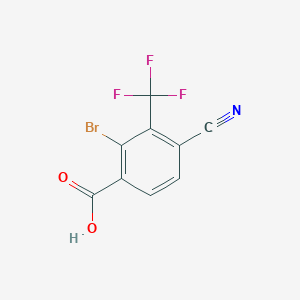

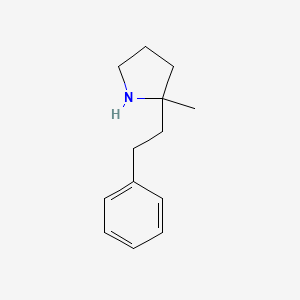

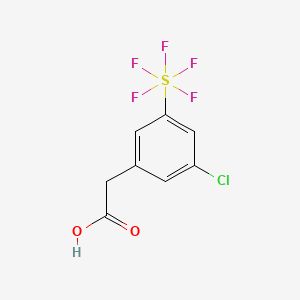

4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H3ClIN3 . It is a pale-yellow to yellow-brown solid . This compound is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through various methods. One approach involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . Another method involves an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolo[2,1-f][1,2,4]triazine core with a chlorine atom at the 4-position and an iodine atom at the 6-position .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 279.47 .Scientific Research Applications

Chemoselective Cyanation in Drug Synthesis

The synthesis of remdesivir, a drug tested against COVID-19, involves the use of 4-Aminopyrrolo[2,1-f][1,2,4]triazine as a fundamental raw material. A chemoselective cyanation process highlights the compound's role in facilitating efficient synthesis routes for pharmaceutical applications (dos Santos et al., 2021).

Recyclable Iodoarene for Organic Synthesis

The synthesis of 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine demonstrates its application as a recyclable 'iodoarene.' This compound facilitates the α-tosyloxylation of enolizable ketones, showcasing its utility in organic synthesis and highlighting the potential for environmentally friendly reaction conditions (Thorat et al., 2014).

Antimicrobial Textile Treatment

Triazine derivatives, such as those involving chloro-s-triazine, have been employed as linkers for reactive dyes in textiles, leading to antimicrobial cellulosic fibers. This application underscores the compound's relevance in creating biocidal textiles, an important area of research for healthcare and hygiene products (Jiang et al., 2014).

Synthesis of Heterocyclic Compounds

Triazines are pivotal in the synthesis of a wide range of heterocyclic compounds through inverse electron-demand Diels-Alder reactions. This application is crucial for the development of new materials and molecules in chemistry and pharmaceuticals (Zhang et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cellular processes, and potential inhibition of cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature between 2-8°C, indicating that temperature could affect its stability .

Safety and Hazards

Properties

IUPAC Name |

4-chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-6-5-1-4(8)2-11(5)10-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXOZWTXSDGIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735079 | |

| Record name | 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-31-0 | |

| Record name | 4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)